

Spectroscopic Comparison Guide: 2-Chloro-3-fluoro-5-methylpyridine Isomers

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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-5-methylpyridine

CAS No.: 34552-15-3

Cat. No.: B1590449

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H,

C) and MS.[2]

Executive Summary & Isomer Landscape[1][2]

In the synthesis of fluorinated pyridine scaffolds—common pharmacophores in kinase inhibitors and agrochemicals—regioisomerism is a persistent challenge. The target molecule, **2-Chloro-3-fluoro-5-methylpyridine**, is frequently synthesized via halogenation pathways that can yield thermodynamically stable isomers or retain impurities from starting materials.[1][2]

The most critical distinction must be made between the Target and its "swapped" regioisomer, Isomer B, where the fluorine and methyl groups exchange positions relative to the nitrogen.

Compound Label	IUPAC Name	Structure Description	Criticality
Target (A)	2-Chloro-3-fluoro-5-methylpyridine	F at C3, Me at C5	Desired Product
Isomer B	2-Chloro-5-fluoro-3-methylpyridine	F at C5, Me at C3	Major Impurity / False Positive
Isomer C	2-Chloro-3-fluoro-6-methylpyridine	F at C3, Me at C6	Positional Isomer

Analytical Thesis: The definitive identification relies on the Spin-Spin Coupling of the

-Proton (H6).[1][2]

- In the Target, H6 is meta to the Fluorine atom (weak coupling).
- In Isomer B, H6 is ortho to the Fluorine atom (strong coupling).

Spectroscopic Deep Dive: H NMR

The proton NMR spectrum provides the fastest and most reliable differentiation method. The pyridine ring protons (H4 and H6) exhibit distinct splitting patterns driven by

F-

H coupling constants (

).[1][2]

The "Alpha-Proton" Diagnostic Rule[1][2]

The proton at position 6 (H6) is adjacent to the ring nitrogen, shifting it downfield (

ppm).[2] Its coupling pattern reveals the position of the fluorine.[3]

Target (A): **2-Chloro-3-fluoro-5-methylpyridine**[1][2]

- H6 Environment:
 - to Nitrogen; meta to Fluorine (C3).[2]
- H4 Environment:
 - to Nitrogen; ortho to Fluorine (C3).[2]
- Predicted Spectrum:
 - H6 (~8.0 ppm): Appears as a Singlet (s) or fine doublet.[2] The meta-coupling () is typically small (< 2 Hz), often unresolved.[1][2]
 - H4 (~7.4 ppm): Appears as a distinct Doublet (d).[2][4] The ortho-coupling (

) is large (~8–10 Hz).[1][2]

Isomer B: 2-Chloro-5-fluoro-3-methylpyridine[1][2][5][6]

- H6 Environment:

to Nitrogen; ortho to Fluorine (C5).[2]

- H4 Environment:

to Nitrogen; ortho to Fluorine (C5).[2]

- Predicted Spectrum:

- H6 (~8.2 ppm): Appears as a Doublet (d).[2] The ortho-coupling (

) is large (~8–10 Hz).[1][2] This is the smoking gun.

- H4 (~7.4 ppm): Appears as a Doublet (d).[2][4] Also shows large ortho-coupling.[1][2]

Comparative Data Table (¹H NMR in CDCl₃)

Signal	Target (3-F, 5-Me)	Isomer B (5-F, 3-Me)	Interpretation
H6 (-H)	Broad Singlet / Fine Doublet (Hz)	Large Doublet (Hz)	Primary Differentiator
H4 (-H)	Doublet (Hz)	Doublet (Hz)	Less diagnostic; both are ortho to F
Methyl (-CH)	Singlet (~2.3 ppm)	Singlet (~2.3 ppm)	Non-diagnostic

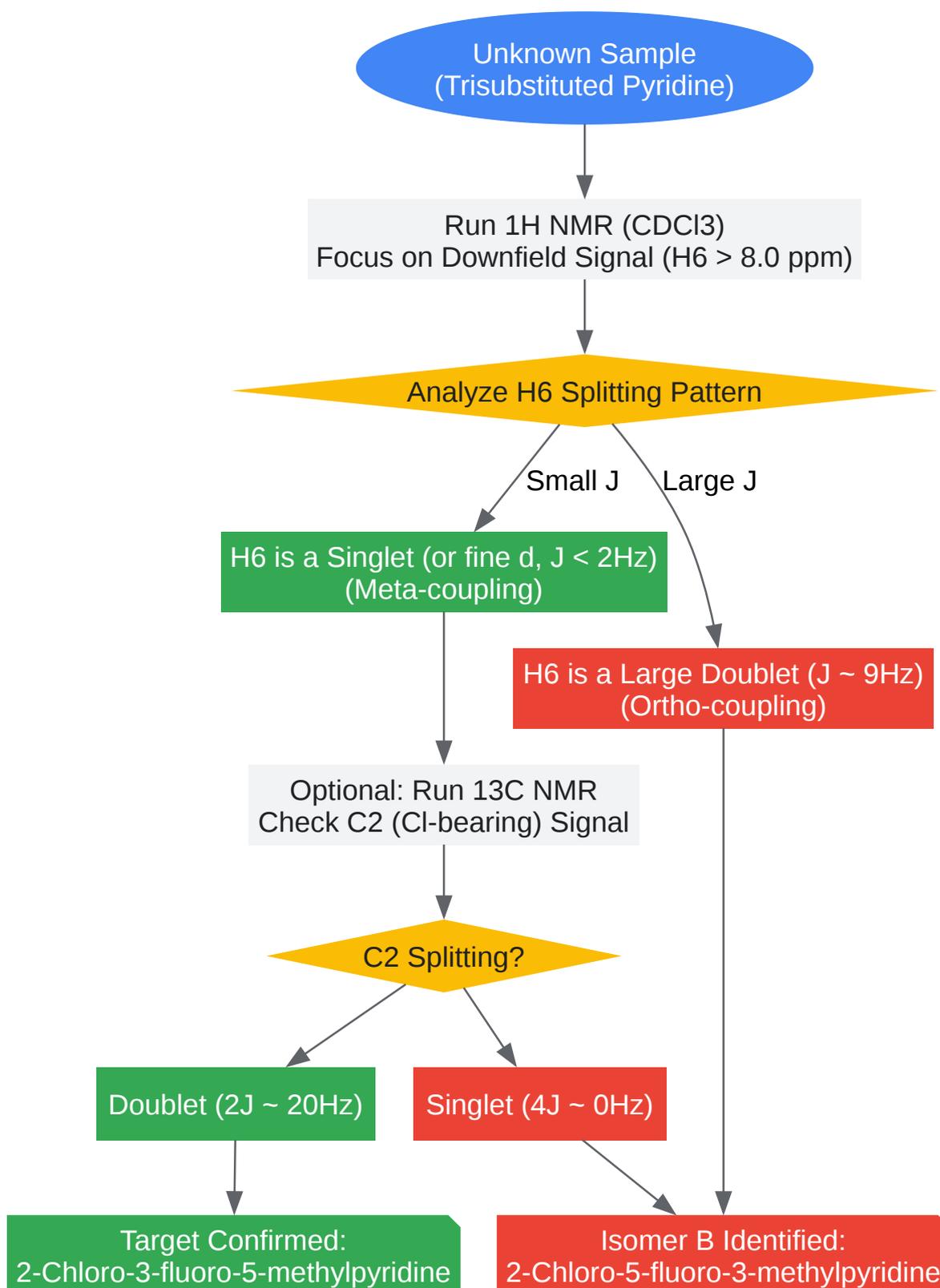
Secondary Validation: ¹³C NMR

Carbon NMR provides a secondary "lock" on the structure by analyzing the coupling of the chlorinated carbon (C2).

- Target (3-F): The Fluorine is at C3, which is ortho to the C2-Cl carbon.[\[1\]](#)[\[2\]](#)
 - Result: The C2 signal (~145 ppm) will appear as a Doublet (Hz).[\[1\]](#)[\[2\]](#)
- Isomer B (5-F): The Fluorine is at C5, which is para to the C2-Cl carbon.[\[1\]](#)[\[2\]](#)
 - Result: The C2 signal will appear as a Singlet or show negligible coupling (Hz).[\[1\]](#)[\[2\]](#)

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for validating the batch identity using the spectroscopic rules defined above.



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Caption: Analytical decision tree for distinguishing **2-Chloro-3-fluoro-5-methylpyridine** from its 5-fluoro regioisomer.

Experimental Protocols

Protocol A: High-Resolution H NMR

Objective: Determine

coupling constants for H6.

- Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent broadening of pyridine signals.^[1]^[2]
- Acquisition:
 - Frequency: 400 MHz or higher recommended.^[2]
 - Spectral Width: -2 to 12 ppm.^[1]^[2]
 - Scans: 16 (sufficient for >95% purity).
- Processing:
 - Calibrate TMS or residual CHCl₃ to 7.26 ppm.
 - Apply exponential multiplication (LB = 0.3 Hz).
 - Critical Step: Zoom into the 8.0–8.5 ppm region. Measure the splitting (in Hz) of the most downfield aromatic proton.

Protocol B: GC-MS Identification

While NMR is definitive for connectivity, GC-MS ensures volatile purity.^[1]^[2]

- Column: Rtx-5 or DB-5 (30m x 0.25mm, 0.25µm film).^[1]^[2]

- Method:
 - Injector: 250°C, Split 20:1.
 - Oven: 60°C (hold 2 min)
20°C/min
280°C.
- Analysis:
 - Target (3-F, 5-Me): Typically elutes slightly later than the 5-F isomer due to the dipole moment differences, though retention times are close.[1][2]
 - Fragmentation: Look for molecular ion
and characteristic loss of Cl (
) and HCN fragments.[1][2]

References

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